molecular formula C24H13ClF3N5O5 B11672168 3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11672168
M. Wt: 543.8 g/mol
InChI Key: NDDULNGURDOOSM-UHFFFAOYSA-N
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Description

3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, furan, nitro, phenoxy, and trifluoromethyl. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the chloro, furan, nitro, phenoxy, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as nitro, phenoxy, and trifluoromethyl may contribute to its biological activity by affecting its binding affinity and specificity to target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C24H13ClF3N5O5

Molecular Weight

543.8 g/mol

IUPAC Name

3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H13ClF3N5O5/c25-20-21(31-32-19(24(26,27)28)12-17(30-22(20)32)18-7-4-8-37-18)23(34)29-13-9-14(33(35)36)11-16(10-13)38-15-5-2-1-3-6-15/h1-12H,(H,29,34)

InChI Key

NDDULNGURDOOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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